molecular formula C13H10ClN3O B5570913 N'-(2-chlorobenzylidene)isonicotinohydrazide

N'-(2-chlorobenzylidene)isonicotinohydrazide

カタログ番号 B5570913
分子量: 259.69 g/mol
InChIキー: BHNPCKGCEVFCOP-CXUHLZMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N'-(2-chlorobenzylidene)isonicotinohydrazide involves coupling isonicotinohydrazide with 2-chlorobenzaldehyde. This process typically occurs in the presence of a solvent such as absolute ethanol, with a catalytic amount of glacial acetic acid facilitating the reaction. The structure of synthesized compounds is confirmed using spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy (Malhotra, Sharma, & Deep, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through X-ray crystallography, which reveals the configuration of the azomethine (N=CH) bond. These molecules typically crystallize in various space groups, with the molecular geometry being further validated by DFT calculations and comparison with experimental spectroscopic data (Karrouchi et al., 2021).

Chemical Reactions and Properties

N'-(2-chlorobenzylidene)isonicotinohydrazide derivatives engage in various chemical reactions, largely due to their Schiff base nature. These reactions are pivotal in exploring their antimicrobial, anticonvulsant, and antioxidant properties. The Schiff base functionality allows these compounds to act as ligands, forming complexes with different metals, which can significantly alter their biological activities (Hao et al., 2010).

科学的研究の応用

Antibacterial and Antitubercular Properties

N'-(2-chlorobenzylidene)isonicotinohydrazide and its derivatives exhibit significant antibacterial and antitubercular activities. For instance, various isonicotinohydrazide derivatives have shown potent activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and the Mycobacterium tuberculosis H37Rv strain. These findings suggest that these compounds could be promising candidates for developing new treatments against tuberculosis and other bacterial infections (Mardianingrum et al., 2019).

Antimicrobial and Antioxidant Activities

(E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties and hydrogen peroxide scavenging activities. These compounds have shown varying degrees of antimicrobial activity and significant antioxidant properties, suggesting potential applications in combating oxidative stress-related diseases and microbial infections (Malhotra et al., 2012).

Enzyme Inhibition

Isonicotinohydrazide derivatives have been tested for their inhibitory effects on enzymes such as ecto-5′-nucleotidase and alkaline phosphatase, which are implicated in various diseases including cancers and vascular calcifications. These compounds have shown to be active against these enzymes, indicating potential therapeutic applications in managing diseases associated with these enzymes (Channar et al., 2017).

Anticonvulsant Properties

Some isonicotinohydrazide derivatives exhibit anticonvulsant activities. For example, a study evaluating various synthesized compounds using seizures models like maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) found that certain derivatives provided protection against seizures. This highlights their potential application in the treatment of epilepsy or other seizure-related disorders (Malhotra et al., 2012).

Antidiabetic Activity

N-Isonicotinoyl arylaldehyde hydrazones have been synthesized and evaluated for their antidiabetic activities. Some of these derivatives demonstrated significant inhibitory effects on α-glucosidase enzyme, suggesting their potential application in managing diabetes (Karrouchi et al., 2022).

Molecular Docking Studies

Molecular docking studies have been conducted on various isoniazid derivatives, including isonicotinohydrazide, to predict their interactions with specific targets, such as the Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA). This type of research assists in the development of targeted therapies against tuberculosis (Mardianingrum et al., 2021).

作用機序

While the exact mechanism of action for “N’-(2-chlorobenzylidene)isonicotinohydrazide” is not specified, isoniazid, a related compound, is known to inhibit the synthesis of mycoloic acids, an essential component of the bacterial cell wall . This makes it effective against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Safety and Hazards

Sigma-Aldrich provides “N’-(2-chlorobenzylidene)isonicotinohydrazide” to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

特性

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-12-4-2-1-3-11(12)9-16-17-13(18)10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNPCKGCEVFCOP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(2-chlorobenzylidene)isonicotinohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-chlorobenzylidene)isonicotinohydrazide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。